Benzene, 1-(6-bromohexyl)-4-methoxy-
Description
Benzene, 1-(6-bromohexyl)-4-methoxy- is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the para position and a 6-bromohexyl chain (-CH₂CH₂CH₂CH₂CH₂CH₂Br) at the ortho position of the benzene ring. The bromohexyl chain provides a reactive site for nucleophilic substitution or cross-coupling reactions, making this compound valuable in organic synthesis, particularly in pharmaceutical intermediates or polymer chemistry . The methoxy group directs electrophilic substitution reactions to specific positions on the aromatic ring, while the bromohexyl chain enhances lipophilicity and serves as a leaving group in alkylation or polymerization reactions.
Properties
CAS No. |
23464-45-1 |
|---|---|
Molecular Formula |
C13H19BrO |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-(6-bromohexyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H19BrO/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h7-10H,2-6,11H2,1H3 |
InChI Key |
OCSZBAHPQSTCNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related benzene derivatives, highlighting differences in substituents, molecular weight, and reactivity:
*Calculated based on molecular formula. ‡CAS from for a trifluoro variant; bromo-methoxybenzene is referenced here for structural comparison.
Reactivity and Functional Group Influence
- Nucleophilic Substitution : The bromohexyl chain in the target compound facilitates SN2 reactions, unlike p-tert-butylanisole (), which lacks a leaving group. Ether-linked analogs (e.g., ) require harsher conditions for substitution due to the stability of the ether bond .
- Electronic Effects : The methoxy group donates electron density via resonance, activating the aromatic ring toward electrophilic substitution at the para position. In contrast, bromine in 1-bromo-4-methoxybenzene () withdraws electron density slightly, altering regioselectivity .
- Chain Length and Solubility : Longer alkyl chains (e.g., bromohexyl) increase hydrophobicity compared to shorter or unsaturated chains (e.g., 3-butenyloxy in ), affecting solubility in polar solvents .
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